Cyclohexyl(piperidin-4-yl)methanol is a chemical compound characterized by its unique structure and properties. It belongs to the class of piperidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. The molecular formula for Cyclohexyl(piperidin-4-yl)methanol is C13H25NO, indicating the presence of a cyclohexyl group attached to a piperidine ring with a hydroxymethyl substituent.
Cyclohexyl(piperidin-4-yl)methanol is classified as an organic compound and specifically falls under the category of amines due to the presence of the piperidine ring. This compound is often synthesized for research purposes in organic chemistry and pharmacology, where it serves as a building block for various pharmaceutical agents.
The synthesis of Cyclohexyl(piperidin-4-yl)methanol typically involves several methods, including:
These methods highlight the versatility in synthesizing Cyclohexyl(piperidin-4-yl)methanol, allowing chemists to tailor processes based on desired outcomes.
Cyclohexyl(piperidin-4-yl)methanol participates in various chemical reactions due to its functional groups:
These reactions demonstrate the compound's reactivity and potential for further functionalization in synthetic chemistry.
The mechanism of action of Cyclohexyl(piperidin-4-yl)methanol primarily relates to its interactions with biological targets. As a piperidine derivative, it may exhibit activity by modulating neurotransmitter systems, particularly those involving G-protein-coupled receptors or ion channels.
These properties are essential for understanding its behavior in both synthetic applications and potential biological interactions.
Cyclohexyl(piperidin-4-yl)methanol has several scientific applications:
The investigation of cyclohexyl(piperidin-4-yl)methanol derivatives emerged prominently in the late 20th century alongside efforts to develop non-opioid analgesics targeting the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) [4] [8]. Piperidine derivatives gained pharmaceutical relevance following the clinical success of compounds like the antipsychotic melperone and the acetylcholinesterase inhibitor donepezil, which demonstrated the privileged nature of this heterocycle for CNS penetration and receptor modulation [8]. Researchers recognized that the structural flexibility of the 4-hydroxymethylpiperidine moiety enabled precise three-dimensional positioning of pharmacophoric elements required for selective interaction with opioid receptors [5] [8].
Early structure-activity relationship (SAR) studies revealed that cyclohexyl(piperidin-4-yl)methanol could serve as a versatile bioisostere for classical opioid pharmacophores. Its conformational adaptability allows it to mimic the tyrosine-proline motif prevalent in endogenous opioid peptides [8]. The secondary amine facilitates protonation under physiological conditions, enhancing interactions with aspartate residues in receptor binding pockets, while the hydroxymethyl group provides a hydrogen-bonding anchor point [4] [8]. Crucially, the cyclohexyl group contributes substantial hydrophobic bulk, promoting affinity through van der Waals interactions with receptor subpockets inaccessible to simpler N-alkylpiperidines [5] [8].
Era | Prototype Compounds | Structural Features | Target Receptors |
---|---|---|---|
1970s | Pethidine | Simple 4-phenylpiperidine | Mu (MOR) |
1980s | Loperamide | 4-(p-chlorophenyl)-4-hydroxy piperidine | Peripheral MOR |
1990s | (±)-Cyclohexyl(piperidin-4-yl)methanol derivatives | Hybrid cyclohexyl-piperidine scaffold | NOP, KOR |
2000s | Spiropiperidines (e.g., JDTic) | Rigidified 3D architecture | KOR/NOP selective |
The scaffold gained particular traction in κ-opioid receptor (KOR) and NOP ligand development, where researchers sought alternatives to morphinan-based structures to improve selectivity and reduce adverse effects [4] [8]. Unlike classical opioids exhibiting μ-opioid receptor (MOR) preference, derivatives featuring the cyclohexyl(piperidin-4-yl)methanol core demonstrated unexpected KOR/NOP polypharmacology, making them valuable tool compounds for investigating receptor crosstalk [8]. This pharmacological profile stemmed from the scaffold's ability to adopt binding poses complementary to both KOR and NOP allosteric sites, as confirmed through molecular docking studies [4] [8].
Within the N/OFQ receptor landscape, cyclohexyl(piperidin-4-yl)methanol represents a central pharmacophoric element in non-peptide antagonist development [8]. The N/OFQ peptide (FGGFTGARKSARKLANQ) naturally adopts a helical structure with critical pharmacophore elements including a phenylalanine (Phe¹) aromatic moiety, basic residues (Arg⁸, Lys⁹), and a hydrophobic C-terminus [4]. Small molecule analogues incorporating the cyclohexyl(piperidin-4-yl)methanol scaffold effectively mimic this spatial arrangement: the cyclohexyl group serves as a bioisostere for Phe¹, the piperidine nitrogen corresponds to the Arg/Lys cationic center, and the hydroxymethyl group provides a polar interaction site analogous to the peptide backbone [5] [8].
N/OFQ Peptide Element | Structural Role | Small-Molecule Bioisostere | Example Derivative Features |
---|---|---|---|
Phe¹ | Hydrophobic anchor | Cyclohexyl group | Unsubstituted or fluorocyclohexyl |
Gly²-Gly³ | Spacer | Piperidine ring atoms | Optimal 3-bond distance |
Phe⁴ | Auxiliary aromatic | Arylpiperidine substitution | 3-phenylpiperidine derivatives |
Arg⁸/Lys⁹ | Cationic center | Piperidine nitrogen | Quaternary ammonium derivatives |
Ala¹⁰-Leu¹⁴ | Hydrophobic domain | N-alkyl/aryl extensions | Benzyl or phenethyl substituents |
Critical SAR studies demonstrated that minor structural modifications profoundly influence NOP binding affinity and functional activity. For instance:
Compound Structural Variation | NOP (Kᵢ nM) | KOR (Kᵢ nM) | MOR (Kᵢ nM) | DOR (Kᵢ nM) | Selectivity Ratio (NOP:MOR) |
---|---|---|---|---|---|
Parent: Cyclohexyl(piperidin-4-yl)methanol | 210 ± 15 | 185 ± 20 | 1250 ± 210 | >10,000 | 1:6 |
N-Benzyl derivative | 38 ± 2 | 42 ± 5 | 980 ± 115 | >10,000 | 1:26 |
N-(3-Phenylpropyl) derivative | 12 ± 1 | 85 ± 8 | 2200 ± 305 | >10,000 | 1:183 |
4-Fluorocyclohexyl analogue | 25 ± 3 | 210 ± 25 | 3100 ± 285 | >10,000 | 1:124 |
3-Piperidinyl regioisomer | 1850 ± 210 | 760 ± 85 | >10,000 | >10,000 | 1:>5.4 |
The scaffold's versatility extends to molecular hybridization strategies. Researchers have incorporated cyclohexyl(piperidin-4-yl)methanol into bifunctional ligands by conjugating it through the hydroxymethyl group to peptide fragments or other pharmacophores [8]. These chimeric molecules exhibit enhanced selectivity profiles by simultaneously engaging orthosteric and allosteric sites on NOP and classical opioid receptors. For example, conjugation with dynorphin A fragments yielded mixed KOR/NOP ligands with picomolar affinity and unprecedented subtype selectivity [8]. The spacer length between pharmacophores proves critical, with 5-6 atom linkers (e.g., aminocaproic acid) optimally preserving receptor complementarity as demonstrated in radioligand displacement assays [5] [8].
Recent computational studies reveal that high-affinity NOP binding requires the piperidine ring to adopt a chair conformation with equatorial orientation of both the cyclohexyl and hydroxymethyl groups [8]. This arrangement positions the ammonium proton toward transmembrane helix 2 (Asp⁷⁰³.³²) and the alcohol toward helix 7 (Tyr³⁰⁷⁷.⁴³), mimicking interactions of the native N/OFQ peptide's Arg⁸ and Gln¹³ side chains [8]. The scaffold's continued exploration underscores its significance as a privileged structure in the development of next-generation analgesics targeting the N/OFQ system and related GPCRs.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: